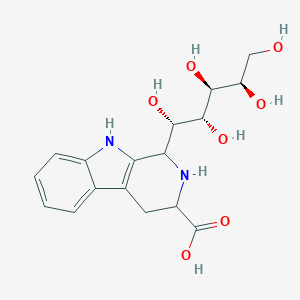
Tetrahydropentoxyline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
科学研究应用
Pharmacological Applications
Tetrahydropentoxyline has shown potential in several pharmacological applications, particularly due to its interactions with biological systems.
- Nephroprotective Effects : A study highlighted the protective effects of this compound against nephrotoxicity induced by cisplatin (CDDP). The compound was found to restore metabolic imbalances caused by CDDP exposure, indicating its potential as a therapeutic agent in cancer treatments. The study identified 43 biomarkers (PBs) associated with metabolic pathways significantly altered by CDDP, suggesting that this compound could play a role in mitigating these effects through metabolic restoration .
- Bioactive Properties : this compound is part of the β-carboline family, which includes naturally occurring alkaloids known for their bioactive properties. These compounds have been investigated for their neuroprotective and antioxidant activities, making them candidates for further pharmacological research .
Metabolic Studies
The compound has been utilized in metabolomics studies to understand its role in various metabolic pathways.
- Metabolite Identification : Research has shown that this compound can serve as a biomarker in urinary metabolomics. It was found at significantly higher levels in certain culture media, indicating its potential role in metabolic profiling and disease diagnostics .
- Pathway Analysis : In studies examining the effects of this compound on metabolic pathways, it was associated with the tricarboxylic acid (TCA) cycle and amino acid metabolism. This association suggests that the compound may influence energy metabolism and cellular respiration processes .
Food Chemistry
This compound's formation from tryptophan and α-dicarbonyl compounds has implications for food chemistry.
- Formation of Bioactive Compounds : The compound is formed during food processing when tryptophan interacts with reactive α-dicarbonyls such as glyoxal and methylglyoxal. This reaction leads to the generation of new β-carboline alkaloids, which could impact food flavor and safety .
- Food Safety Studies : Understanding the formation of this compound in foods can help assess potential health risks associated with processed foods containing high levels of dicarbonyl compounds. This knowledge is crucial for developing strategies to mitigate adverse health effects linked to dietary intake .
Table 1: Summary of Pharmacological Effects of this compound
Table 2: Metabolic Pathways Influenced by this compound
| Pathway | Impacted Biomarkers | Significance |
|---|---|---|
| TCA Cycle | Oxoglutaric acid | Indicates energy metabolism efficiency; linked to ROS detoxification. |
| Amino Acid Metabolism | Phenylalanine | Altered levels may indicate metabolic disturbances related to toxicity. |
属性
CAS 编号 |
154204-09-8 |
|---|---|
分子式 |
C17H22N2O7 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |
InChI 键 |
LCHFAYIGHOVWSA-LEDUIRAGSA-N |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
手性 SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |
规范 SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
物理描述 |
Solid |
同义词 |
1-(1',2',3',4',5'-pentahydroxypentyl)-1,2,3,-tetrahydro-2-carboline-3-carboxylic acid tetrahydropentoxyline |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















